2-methyl-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide
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Description
2-methyl-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide is a compound belonging to the pyridazine class, which is known for its diverse biological activities. Pyridazine derivatives have been extensively studied due to their potential therapeutic applications, particularly in the field of medicinal chemistry.
Synthesis Analysis
The synthesis of pyridazine derivatives often involves multistep chemical processes. For instance, a related compound, MGCD0103, was synthesized through a series of steps including isotype-selective inhibition and biological evaluation (Zhou et al., 2008). The synthesis of pyridazine derivatives is characterized by its complexity due to the presence of multiple reactive sites.
Molecular Structure Analysis
The molecular structure of pyridazine derivatives, including this compound, is defined by the presence of a pyridazine ring. This ring structure is responsible for the compound's chemical reactivity and biological activity. Advanced techniques like X-ray diffraction and density functional theory (DFT) calculations are often employed to analyze these structures, as seen in the work on a related compound by Demir et al. (2015) (Demir et al., 2015).
Chemical Reactions and Properties
Pyridazine derivatives undergo various chemical reactions, including hydrolysis, condensation, and halogen-metal exchange, as highlighted in the research on similar compounds (Kuraishi, 1960). These reactions significantly influence the chemical properties of the compound, making it suitable for a range of applications.
Physical Properties Analysis
The physical properties of pyridazine derivatives are influenced by their molecular structure. Characteristics like solubility, melting point, and crystalline structure are key aspects of their physical properties. Research on similar compounds has shown that these properties can be tailored by modifying the pyridazine core and substituents (Wang et al., 2015).
Chemical Properties Analysis
The chemical properties of this compound are defined by its reactivity and stability. These properties are influenced by the pyridazine ring and its substituents. Studies on similar compounds have shown that pyridazine derivatives exhibit diverse chemical behaviors, including reactivity towards nucleophiles and electrophiles, and the formation of various chemical bonds (Balewski & Kornicka, 2021).
Scientific Research Applications
Cancer Treatment Potential
- Research on a structurally similar compound, MGCD0103, a histone deacetylase (HDAC) inhibitor, has demonstrated its potential in blocking cancer cell proliferation and inducing apoptosis. This compound has entered clinical trials, showing promise as an anticancer drug (Zhou et al., 2008).
Antipsychotic Properties
- A study on 2-phenyl-4-(aminomethyl)imidazoles, analogs to dopamine D2 selective benzamide antipsychotics, highlights the potential of similar benzamide derivatives in treating psychotic disorders. These compounds showed notable affinity in dopamine D2 receptor preparations (Thurkauf et al., 1995).
Quality Control in Pharmaceuticals
- Nonaqueous capillary electrophoresis has been employed to separate and analyze imatinib mesylate and related substances, including benzamide derivatives. This method is significant for the quality control of pharmaceuticals (Ye et al., 2012).
Antiviral Research
- Benzamide-based 5-aminopyrazoles and their derivatives have shown significant anti-influenza A virus activity, specifically against the H5N1 subtype. This suggests the potential of benzamide compounds in antiviral therapies (Hebishy et al., 2020).
Cardiotonic Applications
- Certain 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives, closely related to benzamides, have demonstrated clear cardiotonic effects. These findings are important for developing new cardiotonic agents (Wang et al., 2008).
Synthesis and Characterization
- Studies on the synthesis of functional planar Blatter radicals and related benzamide derivatives contribute to the understanding of their chemical properties and potential applications in various fields (Bartos et al., 2019).
Angiogenesis Inhibition
- Anthranilic acid amides, structurally akin to benzamides, have been identified as potent inhibitors of VEGF receptor tyrosine kinases, demonstrating significant antiangiogenic and antitumor properties. This opens avenues for cancer therapy research (Manley et al., 2002).
properties
IUPAC Name |
2-methyl-N-[4-[(6-methylpyridazin-3-yl)amino]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O/c1-13-5-3-4-6-17(13)19(24)21-16-10-8-15(9-11-16)20-18-12-7-14(2)22-23-18/h3-12H,1-2H3,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKBAGMIIDNUBCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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